molecular formula C8H4BrIN2 B1339527 6-ブロモ-2-ヨードキナゾリン CAS No. 882670-93-1

6-ブロモ-2-ヨードキナゾリン

カタログ番号: B1339527
CAS番号: 882670-93-1
分子量: 334.94 g/mol
InChIキー: LCJJMJFHBCJRDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-iodoquinazoline is a useful research compound. Its molecular formula is C8H4BrIN2 and its molecular weight is 334.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-iodoquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-iodoquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

COX-2阻害

6-ブロモ-キナゾリノン誘導体は、6-ブロモ-2-ヨードキナゾリンを含む、シクロオキシゲナーゼ-2(COX-2)の阻害能について評価されています。この酵素は炎症過程に関与しており、その阻害は抗炎症効果をもたらす可能性があります。 広範な構造-活性相関研究により、いくつかの強力で選択的なCOX-2阻害剤が同定されています .

がん治療:PI3K阻害

PI3K阻害剤は、がん治療において大きな関心を集めています。6-ブロモ-2-ヨードキナゾリンの修飾を含むと考えられる、一連の新しい6-(イミダゾ[1,2-a]ピリジン-6-イル)キナゾリン誘導体が設計され、合成されました。 これらの化合物はNMRおよびHRMSスペクトル分析により特徴付けられており、がん治療薬としての可能性について研究されています .

EGFRおよびHER2阻害

様々な6-ブロモ-2-(ピリジン-3-イル)-4-置換キナゾリンの設計および合成が行われています。これらの化合物は、6-ブロモ-2-ヨードキナゾリン誘導体を含む、既知のがん薬であるラパチニブと比較して、EGFRおよびHER2阻害活性を評価されました。 このような阻害剤は、これらの受容体を発現する特定の種類のがんの治療において非常に重要となる可能性があります .

作用機序

Target of Action

6-Bromo-2-iodoquinazoline is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are proteins found on the surface of cells and play a crucial role in regulating cell growth and division. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, a hallmark of many types of cancer .

Mode of Action

6-Bromo-2-iodoquinazoline interacts with EGFR and HER2 by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by 6-Bromo-2-iodoquinazoline are those downstream of EGFR and HER2 . These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting EGFR and HER2, 6-Bromo-2-iodoquinazoline disrupts these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Molecular docking and adme prediction studies have been conducted to predict these properties . These studies can provide valuable insights into the compound’s bioavailability and potential for drug-drug interactions .

Result of Action

The inhibition of EGFR and HER2 by 6-Bromo-2-iodoquinazoline results in potent anti-cancer effects . In vitro studies have shown that this compound has remarkable cytotoxic efficacy against various cancer cell lines, including AU-565 and MDA-MB-231 . Furthermore, it has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms of action for many anti-cancer drugs .

Action Environment

The action of 6-Bromo-2-iodoquinazoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, the presence of other compounds or drugs can influence the action of 6-Bromo-2-iodoquinazoline through drug-drug interactions .

生化学分析

Biochemical Properties

6-Bromo-2-iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Bromo-2-iodoquinazoline has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes and has potential therapeutic implications, particularly in cancer treatment.

Cellular Effects

The effects of 6-Bromo-2-iodoquinazoline on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 6-Bromo-2-iodoquinazoline can induce cytotoxic effects in cancer cells, leading to cell death. This compound has been tested against various cancer cell lines, demonstrating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 6-Bromo-2-iodoquinazoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to bind to tyrosine kinases and other proteins is a key aspect of its mechanism of action. These interactions can disrupt normal cellular processes, making 6-Bromo-2-iodoquinazoline a potential candidate for targeted therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-iodoquinazoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-iodoquinazoline remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for its therapeutic use.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-iodoquinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of 6-Bromo-2-iodoquinazoline in therapeutic applications .

Metabolic Pathways

6-Bromo-2-iodoquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 6-Bromo-2-iodoquinazoline within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and effectiveness, making it important to study its transport and distribution properties .

Subcellular Localization

6-Bromo-2-iodoquinazoline’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name

6-bromo-2-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJMJFHBCJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582074
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-93-1
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-iodoquinazoline
Reactant of Route 2
6-Bromo-2-iodoquinazoline
Reactant of Route 3
6-Bromo-2-iodoquinazoline
Reactant of Route 4
6-Bromo-2-iodoquinazoline
Reactant of Route 5
6-Bromo-2-iodoquinazoline
Reactant of Route 6
6-Bromo-2-iodoquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。